

# physical and chemical properties of 2-Chloro-4-methylbenzotrifluoride

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## Compound of Interest

Compound Name: 2-Chloro-4-methylbenzotrifluoride

Cat. No.: B1349371

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## An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chloro-4-methylbenzotrifluoride**, with the CAS number 74483-46-8, is a halogenated aromatic compound of significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its unique molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring, imparts a distinct combination of reactivity and stability, making it a valuable intermediate in organic synthesis.<sup>[3]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4-methylbenzotrifluoride**, along with available experimental data and safety information, to support its effective and safe use in research and development.

## Chemical Identity

Property	Value
IUPAC Name	2-chloro-4-methyl-1-(trifluoromethyl)benzene <a href="#">[3]</a>
CAS Number	74483-46-8 <a href="#">[3]</a>
Molecular Formula	C8H6ClF3 <a href="#">[3]</a>
Molecular Weight	194.58 g/mol <a href="#">[3]</a>
Synonyms	3-Chloro-4-(trifluoromethyl)toluene, 2-Chloro-alpha,alpha,alpha-trifluoro-p-xylene <a href="#">[3]</a>
InChI	InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 <a href="#">[3]</a>
InChIKey	OHDYNLHQHOFWGR-UHFFFAOYSA-N <a href="#">[3]</a>
SMILES	CC1=CC(=C(C=C1)C(F)(F)F)Cl <a href="#">[3]</a>

## Physical Properties

**2-Chloro-4-methylbenzotrifluoride** is a clear liquid at room temperature.[\[3\]](#) The following table summarizes its key physical properties.

Property	Value	Source
Physical State	Clear liquid	<a href="#">[3]</a>
Boiling Point	184.6°C at 760 mmHg	<a href="#">[3]</a> <a href="#">[4]</a>
Density	1.287 ± 0.06 g/cm³	<a href="#">[3]</a>
Flash Point	68.7 ± 17.9°C	<a href="#">[3]</a> <a href="#">[4]</a>
Vapor Pressure	0.994 mmHg at 25°C	<a href="#">[3]</a>
Refractive Index	1.454	<a href="#">[4]</a>
XLogP3	3.8	<a href="#">[3]</a> <a href="#">[4]</a>

Note: Data on melting point and specific solubility in various solvents are not readily available in the searched literature.

## Chemical Properties and Reactivity

The chemical behavior of **2-Chloro-4-methylbenzotrifluoride** is dictated by the interplay of its three substituents on the aromatic ring:

- Trifluoromethyl Group (-CF<sub>3</sub>): This is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and influences the regioselectivity of such reactions.[3]
- Chlorine Atom (-Cl): As a halogen, it is also an electron-withdrawing group but can direct incoming electrophiles to the ortho and para positions.[3]
- Methyl Group (-CH<sub>3</sub>): This is an electron-donating group, which can activate the ring towards electrophilic substitution.[3]

The combination of these groups results in a complex reactivity profile, making **2-Chloro-4-methylbenzotrifluoride** a versatile building block for introducing a trifluoromethylated and chlorinated phenyl moiety into larger molecules. It is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2]

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-Chloro-4-methylbenzotrifluoride** is limited in the public domain. However, predicted collision cross-section data for ion mobility mass spectrometry is available, which can be valuable for analytical purposes.[5]

Predicted Collision Cross Section Data

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	195.01830	131.3
[M+Na] <sup>+</sup>	217.00024	142.5
[M-H] <sup>-</sup>	193.00374	131.7
[M+NH <sub>4</sub> ] <sup>+</sup>	212.04484	152.3
[M+K] <sup>+</sup>	232.97418	138.0
[M+H-H <sub>2</sub> O] <sup>+</sup>	177.00828	124.9
[M+HCOO] <sup>-</sup>	239.00922	146.9
[M+CH <sub>3</sub> COO] <sup>-</sup>	253.02487	182.5
[M+Na-2H] <sup>-</sup>	214.98569	137.2
[M] <sup>+</sup>	194.01047	129.5
[M] <sup>-</sup>	194.01157	129.5

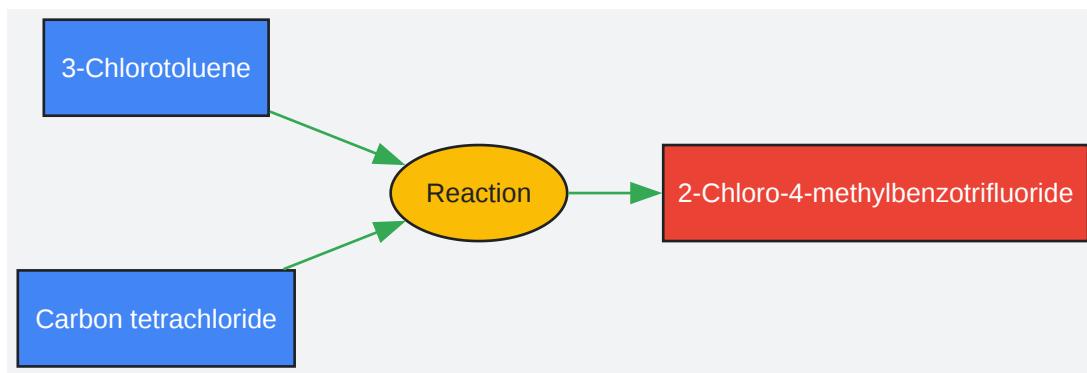
Source: PubChemLite[5]

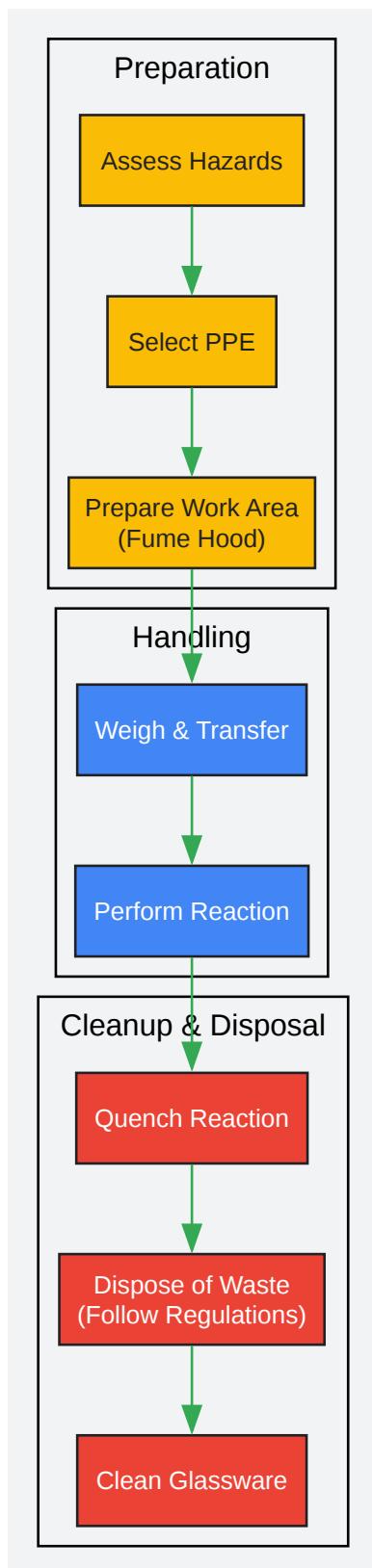
Note: Experimental NMR, IR, and full Mass Spectrum data were not found in the performed searches.

## Synthesis

While detailed, step-by-step experimental protocols for the synthesis of **2-Chloro-4-methylbenzotrifluoride** are not readily available in the public literature, general synthetic strategies have been described. One common approach involves the reaction of 3-Chlorotoluene with carbon tetrachloride. Another potential route is the chlorination of 4-methylbenzotrifluoride.

The following diagram illustrates a general synthetic pathway.



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